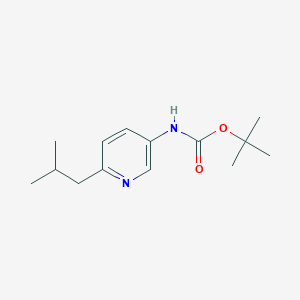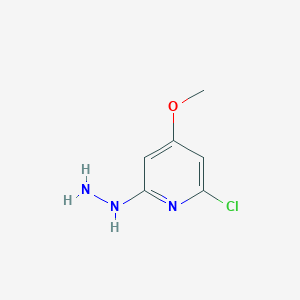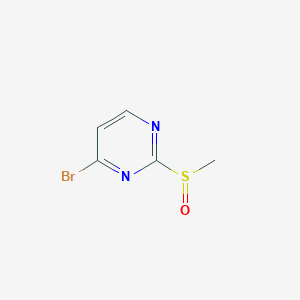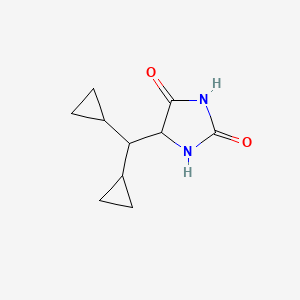
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring with two ketone groups at positions 2 and 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dicyclopropylmethyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of dicyclopropylmethylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4,5-trione.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming imidazolidine-2,4-diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products
Oxidation: Imidazolidine-2,4,5-trione
Reduction: Imidazolidine-2,4-diol
Substitution: Various N-substituted imidazolidine derivatives
科学研究应用
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticonvulsant and antibacterial agent.
Materials Science: It is explored for its use in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.
作用机制
The mechanism of action of 5-(Dicyclopropylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to voltage-gated sodium channels, thereby modulating their activity and reducing neuronal excitability . This mechanism is particularly relevant in the context of its anticonvulsant properties.
相似化合物的比较
Similar Compounds
5,5-Dimethylimidazolidine-2,4-dione: Known for its use in medicinal chemistry as a hydantoin derivative.
Imidazolidine-2,4-dione: A simpler analog that serves as a building block for various derivatives.
Uniqueness
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
5-(dicyclopropylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O2/c13-9-8(11-10(14)12-9)7(5-1-2-5)6-3-4-6/h5-8H,1-4H2,(H2,11,12,13,14) |
InChI 键 |
XLNUZMKHOVTEIQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C2CC2)C3C(=O)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



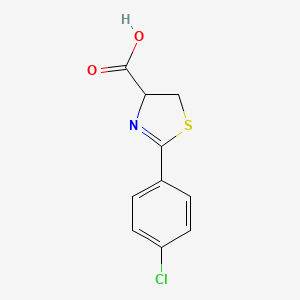
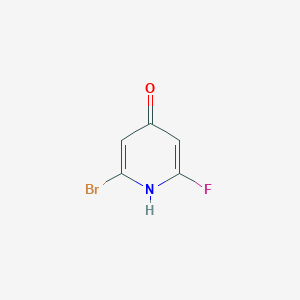

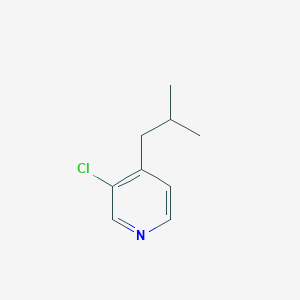
![6-Chloro-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671313.png)
